REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
Shaking of the pressurized slurry at room temperature (25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10)
|
Type
|
WASH
|
Details
|
is washed one time with ethanol
|
Type
|
ADDITION
|
Details
|
added to the slurry in the glass bottle which
|
Type
|
CUSTOM
|
Details
|
multiply purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
CUSTOM
|
Details
|
The product slurry is recovered
|
Type
|
ADDITION
|
Details
|
diluted into dimethylsulfoxide (150 grams)
|
Type
|
CUSTOM
|
Details
|
to provide a solution of product
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
precipitated Raney nickel
|
Type
|
FILTRATION
|
Details
|
filtered through a medium porosity fritted glass funnel
|
Type
|
CUSTOM
|
Details
|
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a powder product
|
Type
|
CUSTOM
|
Details
|
The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder
|
Reaction Time |
28.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
Shaking of the pressurized slurry at room temperature (25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
After removal of air by nitrogen sparging, Raney nickel catalyst (2.5 grams of a 50% wt. slurry in water at pH 10)
|
Type
|
WASH
|
Details
|
is washed one time with ethanol
|
Type
|
ADDITION
|
Details
|
added to the slurry in the glass bottle which
|
Type
|
CUSTOM
|
Details
|
multiply purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
CUSTOM
|
Details
|
The product slurry is recovered
|
Type
|
ADDITION
|
Details
|
diluted into dimethylsulfoxide (150 grams)
|
Type
|
CUSTOM
|
Details
|
to provide a solution of product
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
precipitated Raney nickel
|
Type
|
FILTRATION
|
Details
|
filtered through a medium porosity fritted glass funnel
|
Type
|
CUSTOM
|
Details
|
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a powder product
|
Type
|
CUSTOM
|
Details
|
The powder product is further dried at 100° C. under vacuum of 2 mm Hg to a constant weight of 18.17 grams (99.25% isolated yield) of orange brown colored powder
|
Reaction Time |
28.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |